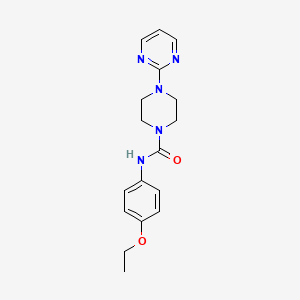![molecular formula C14H19N5O2 B5408830 N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE](/img/structure/B5408830.png)
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core with hydroxy and dimethyl substitutions, and a cyclohexanecarboxamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common method involves the initial formation of the triazolopyrimidine core. This can be achieved through a series of reactions starting from amidourea hydrochloride, which undergoes ring closure, nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis has been explored to improve efficiency and reduce environmental impact . This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and shorter reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen gas with Raney Nickel for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines .
Aplicaciones Científicas De Investigación
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can act as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and blocking their activity . This inhibition can affect various cellular pathways, leading to potential therapeutic effects in diseases like cancer and autoimmune disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE is unique due to its specific substitutions on the triazolopyrimidine core and the presence of the cyclohexanecarboxamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-8-9(2)15-14-17-13(18-19(14)12(8)21)16-11(20)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUACLEPWGJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408763.png)
![N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5408764.png)
![[(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5408776.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5408782.png)
![(E)-1-(2-methylpropyl)-N-[(E)-[1-(2-methylpropyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene]amino]-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine](/img/structure/B5408794.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B5408796.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B5408800.png)

![N,N,4-trimethyl-3-(2-{[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5408816.png)
METHANONE](/img/structure/B5408823.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
